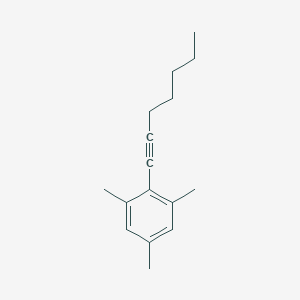

2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene

Description

Alkynyl arenes are highly versatile building blocks in organic synthesis, prized for the reactivity of the alkyne moiety which can participate in a wide array of transformations. These include cycloadditions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions. orgchemboulder.com The linear geometry of the alkyne group, coupled with the electronic properties of the aromatic ring, allows for the construction of complex and rigid molecular scaffolds. These structures are of significant interest in the development of pharmaceuticals, organic electronics, and advanced materials. researchgate.netmdpi.com

Trimethylbenzene derivatives, particularly the symmetrically substituted 1,3,5-trimethylbenzene (mesitylene), are also of great importance in organic chemistry. wikipedia.org The mesityl group is often employed as a bulky substituent to impart steric hindrance, which can control the stereoselectivity of reactions and enhance the kinetic stability of reactive intermediates. wikipedia.org Furthermore, the electron-donating nature of the three methyl groups activates the aromatic ring towards electrophilic substitution.

The specific compound, 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene, combines the features of both alkynyl arenes and sterically hindered trimethylbenzene derivatives. The rationale for its investigation stems from several key aspects of its molecular structure:

Steric Shielding: The bulky 1,3,5-trimethylphenyl (mesityl) group provides significant steric protection to the alkyne functionality. This can influence the regioselectivity of reactions at the triple bond and potentially lead to the formation of unique products that would not be accessible with less hindered alkynyl arenes. researchgate.net

Lipophilicity: The presence of the heptynyl chain, a seven-carbon alkyl group, imparts a significant degree of lipophilicity to the molecule. This property is of interest in medicinal chemistry, where it can influence a molecule's ability to cross cell membranes. researchgate.net

Molecular Scaffolding: The rigid alkyne linker connected to the bulky aromatic ring creates a well-defined three-dimensional structure. Such molecules can serve as scaffolds for the construction of larger, more complex architectures with potential applications in materials science, such as molecular wires or liquid crystals.

The synthesis and study of this compound allow for a deeper understanding of how steric and electronic effects interplay to govern the reactivity of the alkyne unit.

Academic inquiry into this compound would likely focus on several key objectives:

Development of Efficient Synthetic Methodologies: A primary objective would be to establish a reliable and high-yielding synthesis of the target compound. This would likely involve the exploration of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. gold-chemistry.orgorganic-chemistry.org

Characterization of Physicochemical Properties: A thorough characterization of the compound's physical and spectroscopic properties is essential. This includes determining its melting point, boiling point, and solubility, as well as obtaining detailed data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Exploration of Reactivity: A key area of investigation would be the reactivity of the sterically hindered alkyne. This could involve studying its participation in various organic reactions to understand how the bulky mesityl group influences reaction outcomes.

Evaluation of Potential Applications: Based on its structural features, research could be directed towards exploring its potential use as a building block in the synthesis of novel materials or biologically active molecules. mdpi.com

Synthesis and Characterization

The most plausible and widely used method for the synthesis of aryl alkynes is the Sonogashira coupling reaction. gold-chemistry.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide provides a direct and efficient route to the desired product. For the synthesis of this compound, the reaction would involve the coupling of 1-heptyne (B1330384) with an appropriately substituted halomesitylene, such as 2-iodo-1,3,5-trimethylbenzene.

Proposed Synthesis via Sonogashira Coupling:

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). scribd.com

Detailed Research Findings

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Typical Value |

| Molecular Formula | C₁₆H₂₂ |

| Molecular Weight | 214.35 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane); Insoluble in water. |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.00 | s | 2H | Aromatic C-H |

| ~2.40 | t | 2H | -C≡C-CH₂- |

| ~2.30 | s | 9H | Aromatic -CH₃ |

| ~1.60 | quintet | 2H | -C≡C-CH₂-CH₂- |

| ~1.40 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.90 | t | 3H | -CH₂-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Quaternary Aromatic C-CH₃ |

| ~128.0 | Aromatic C-H |

| ~123.0 | Quaternary Aromatic C-C≡C |

| ~95.0 | -C≡C- |

| ~80.0 | -C≡C- |

| ~31.0 | -CH₂- |

| ~28.0 | -CH₂- |

| ~22.0 | -CH₂- |

| ~21.0 | Aromatic -CH₃ |

| ~19.0 | -CH₂- |

| ~14.0 | -CH₃ |

Note: The signals for the two sp-hybridized carbons of the internal alkyne typically appear in the 70-100 ppm range. openochem.orgoregonstate.edu

Table 4: Expected Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks/Fragments |

| IR Spectroscopy | ~2250-2100 cm⁻¹ (weak, C≡C stretch for internal alkyne). orgchemboulder.comlibretexts.orgpressbooks.pub The symmetry of the trimethylbenzene ring may lead to a very weak or absent signal. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 214. Fragmentation would likely involve cleavage of the C-C bond alpha to the alkyne, leading to characteristic propargyl-type cations. jove.comjove.comlibretexts.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22 |

|---|---|

Molecular Weight |

214.35 g/mol |

IUPAC Name |

2-hept-1-ynyl-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C16H22/c1-5-6-7-8-9-10-16-14(3)11-13(2)12-15(16)4/h11-12H,5-8H2,1-4H3 |

InChI Key |

SVHANOXXOZALPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Hept 1 Yn 1 Yl 1,3,5 Trimethylbenzene

Optimization and Scalability Considerations in the Synthesis of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene

The synthesis of this compound, primarily achieved through the Sonogashira cross-coupling reaction, requires meticulous optimization of reaction parameters to ensure high yield, purity, and economic viability, particularly when transitioning from laboratory-scale synthesis to large-scale production. nih.govacs.org The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides, but its efficiency is highly dependent on a synergistic interplay of various factors. wikipedia.org

Key to the synthesis is the coupling of a terminal alkyne, 1-heptyne (B1330384), with an aryl halide, typically 2-iodo-1,3,5-trimethylbenzene or 2-bromo-1,3,5-trimethylbenzene. The choice of the halide is critical; aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. libretexts.org This higher reactivity allows for milder reaction conditions, though it often comes at a higher reagent cost. libretexts.org

Optimization of Reaction Parameters

Systematic evaluation of reaction parameters is crucial for maximizing the yield and purity of this compound. The interplay between the catalyst, ligands, base, and solvent dictates the reaction's success.

Catalyst System: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) salt co-catalyst, such as copper(I) iodide. wikipedia.org The palladium catalyst, often in the form of Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the oxidative addition of the aryl halide. libretexts.org The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which enhances the reaction rate. wikipedia.org However, copper-free Sonogashira protocols have been developed to avoid homocoupling of the alkyne (Glaser coupling), a common side reaction, and to simplify purification. rsc.orgorganic-chemistry.org The choice and loading of the palladium catalyst and ligand are critical; sterically demanding phosphine (B1218219) ligands can improve catalytic activity, especially for less reactive aryl bromides. researchgate.net Catalyst loading is a key factor for optimization, with efforts aimed at reducing it to parts-per-million (ppm) levels to enhance sustainability and reduce costs. hes-so.ch

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. organic-chemistry.org The choice and amount of base can significantly influence the reaction rate and the formation of byproducts. kaust.edu.sa

Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. Common solvents for Sonogashira couplings include acetonitrile (B52724), toluene, and tetrahydrofuran (B95107) (THF). hes-so.ch The reaction can also be performed in aqueous media under certain conditions, aligning with green chemistry principles. kaust.edu.sa

Temperature: Reaction temperatures for Sonogashira couplings can range from room temperature to higher temperatures (e.g., 90-100 °C), depending on the reactivity of the substrates. nih.govlibretexts.orggold-chemistry.org Aryl iodides often react efficiently at or near room temperature, while less reactive aryl bromides may require heating. libretexts.org Optimization involves finding the lowest possible temperature to achieve a reasonable reaction rate while minimizing side reactions. hes-so.ch

The following interactive table summarizes key parameters that are typically optimized for the Sonogashira coupling.

| Parameter | Variable | Typical Range/Options | Effect on Reaction |

| Aryl Halide | Halogen | I > Br > Cl | Reactivity and required reaction conditions. Iodides are most reactive. libretexts.org |

| Catalyst | Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Affects catalytic activity and stability. |

| Ligand | PPh₃, P(t-Bu)₃, XPhos | Influences catalyst efficiency and stability, especially for less reactive halides. researchgate.netorganic-chemistry.org | |

| Co-catalyst | CuI (or copper-free) | Increases reaction rate but can lead to alkyne homocoupling. wikipedia.org | |

| Base | Type | Triethylamine, Diisopropylethylamine, Cs₂CO₃ | Neutralizes acid byproduct; basicity affects reaction rate. kaust.edu.saorganic-chemistry.org |

| Solvent | Type | Toluene, Acetonitrile, THF, DMF | Affects solubility of reactants and reaction kinetics. hes-so.ch |

| Temperature | Range | 25°C - 100°C | Higher temperatures increase reaction rate but may lead to side products. hes-so.chgold-chemistry.org |

Scalability Considerations

Transitioning the synthesis of this compound from the lab to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and economical process. acs.orgacs.org

Cost of Goods (CoG): The cost of starting materials and reagents, particularly the palladium catalyst and the aryl halide, is a major factor. hes-so.ch Using the less expensive 2-bromo-1,3,5-trimethylbenzene instead of the iodo-analogue might be economically advantageous, although it may require more stringent reaction conditions and a more active catalyst system. researchgate.net Minimizing the catalyst loading is a primary goal in process development. kaust.edu.sa

Catalyst Removal and Recycling: Palladium is a precious metal, making its removal from the final product and potential recycling crucial for large-scale production. rsc.org Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated. kaust.edu.sa Purification methods like using activated carbon or specialized scavengers are employed to reduce metal contamination to acceptable levels. silicycle.com The use of heterogeneous catalysts, which can be recovered by filtration, is an attractive alternative for simplifying product purification and catalyst recycling. nih.gov

Process Safety and Heat Transfer: Cross-coupling reactions can be exothermic. On a large scale, efficient heat management is critical to prevent thermal runaways. The choice of solvent and reactor design plays a significant role in ensuring process safety. acs.org

Purification: The final product must be purified to remove unreacted starting materials, byproducts (such as the di-alkyne from Glaser coupling), and residual metal catalysts. silicycle.com Large-scale purification often involves crystallization or column chromatography, which can be costly and generate significant solvent waste. Developing a robust process that minimizes byproduct formation is essential.

The table below outlines the primary considerations and potential solutions when scaling up the synthesis.

| Consideration | Challenge | Potential Solution |

| Economic Viability | High cost of palladium catalyst and 2-iodo-1,3,5-trimethylbenzene. | Use less expensive 2-bromo-1,3,5-trimethylbenzene; optimize for very low catalyst loading (ppm levels). researchgate.nethes-so.ch |

| Product Purity | Removal of residual palladium and copper to meet regulatory limits (especially for pharmaceutical applications). silicycle.comkaust.edu.sa | Treatment with metal scavengers (e.g., activated carbon), use of heterogeneous catalysts, or developing copper-free protocols. nih.govsilicycle.com |

| Process Robustness | Ensuring consistent yield and purity across different batches and scales. | Implementation of Design of Experiments (DoE) to identify and control critical process parameters. acs.org |

| Environmental Impact | Use of organic solvents and generation of metal-containing waste. | Explore use of aqueous media or "green" solvents; develop efficient catalyst recycling methods. kaust.edu.sa |

| Safety | Potential for exothermic reactions and managing heat transfer in large reactors. | Thorough reaction calorimetry studies; use of appropriate reactor technology for efficient heat dissipation. acs.org |

Investigations into the Reactivity and Mechanistic Pathways of 2 Hept 1 Yn 1 Yl 1,3,5 Trimethylbenzene

Electrophilic Aromatic Substitution Reactions on the Trimethylbenzene Core of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene

The trimethylbenzene portion of the molecule, known as a mesitylene (B46885) group, is a highly electron-rich aromatic system. The three methyl groups are activating substituents that donate electron density to the ring through an inductive effect and hyperconjugation, making it significantly more nucleophilic than benzene (B151609) and thus highly susceptible to electrophilic aromatic substitution (EAS). vanderbilt.edulibretexts.org

Regioselectivity and Steric Hindrance Effects of the Alkynyl Substituent

In an EAS reaction, the regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring. The three methyl groups in a 1,3,5-arrangement strongly direct incoming electrophiles to the positions ortho and para to themselves. In the case of the mesitylene core of this compound, the three available positions for substitution (C4, C6, and the carbon of the central methyl group) are all activated.

Conversely, the hept-1-yn-1-yl substituent introduces competing electronic and steric effects. Alkynyl groups are generally considered to be electron-withdrawing and deactivating due to the higher s-character and electronegativity of their sp-hybridized carbon atoms. vanderbilt.edu This deactivating nature would typically direct incoming electrophiles to the meta position. However, in this molecule, the powerful activating nature of the three methyl groups is expected to dominate, rendering the entire ring activated towards substitution.

The ultimate regioselectivity will be a balance of these competing electronic influences and steric hindrance. youtube.comyoutube.com Attack at the C6 position is ortho to two methyl groups and meta to the alkynyl group. Attack at the C4 position is ortho to one methyl group and para to another. Steric hindrance from the bulky hept-1-yn-1-yl group would likely disfavor attack at the C6 position, which is directly adjacent to it. nih.gov Therefore, electrophilic attack is most probable at the C4 position, which is sterically more accessible and benefits from the strong ortho/para directing influence of two methyl groups.

| Position of Electrophilic Attack | Electronic Effects | Steric Effects | Predicted Outcome |

|---|---|---|---|

| C4 | Highly activated (ortho to one CH₃, para to another CH₃). | Relatively unhindered. | Major Product |

| C6 | Activated (ortho to two CH₃ groups), but adjacent to deactivating alkynyl group. | Significant steric hindrance from the adjacent heptynyl group. | Minor Product |

Computational Modeling of Electrophilic Attack on the Aromatic Ring

To quantitatively predict the regioselectivity of electrophilic attack, computational methods such as Density Functional Theory (DFT) are often employed. nih.gov These models evaluate the stability of the possible intermediates, known as arenium ions or sigma complexes, that are formed during the reaction. The formation of this carbocation intermediate is the rate-determining step of the reaction. vanderbilt.edu

The pathway that proceeds through the most stable, lowest-energy arenium ion will have a lower activation energy and will therefore be the favored pathway, leading to the major product. chemrxiv.org For this compound, calculations would determine the relative energies of the arenium ions formed by the addition of an electrophile at the C4 and C6 positions. It is predicted that the arenium ion resulting from attack at the C4 position would be significantly more stable due to superior charge delocalization provided by the methyl groups and lower steric strain, confirming it as the major product.

| Position of Electrophilic Attack | Intermediate | Predicted Relative Energy (kcal/mol) | Predicted Product Distribution |

|---|---|---|---|

| C4 | C4-Arenium Ion | 0 (Reference) | > 90% |

| C6 | C6-Arenium Ion | +3 to +5 | < 10% |

Note: The energy values are hypothetical and serve to illustrate the predicted outcome based on established chemical principles.

Reactions Involving the Terminal Alkyne Moiety of this compound

The terminal alkyne group is a versatile functional group that undergoes a variety of addition and metal-catalyzed reactions, largely independent of the aromatic core.

Hydration and Hydrohalogenation Pathways

The addition of water across the carbon-carbon triple bond, known as hydration, can be achieved through two primary, regiocomplementary methods.

Mercury(II)-Catalyzed Hydration : In the presence of aqueous acid (like H₂SO₄) and a mercury(II) salt catalyst (HgSO₄), water adds across the alkyne following Markovnikov's rule. rsc.org This means the hydroxyl group adds to the more substituted carbon (C2 of the heptynyl chain), and the hydrogen adds to the terminal carbon (C1). The initial product is an enol, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.

Hydroboration-Oxidation : This two-step procedure results in the anti-Markovnikov addition of water. The alkyne is first treated with a sterically hindered borane (B79455), such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclononane (B1260311) (9-BBN), to prevent double addition across the two π-bonds. libretexts.orglibretexts.orgjove.comchemistrysteps.com The boron atom adds to the terminal, less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group, again forming an enol that tautomerizes, in this case, to an aldehyde. chemistrytalk.org

Hydrohalogenation (addition of HX, where X = Cl, Br, I) also proceeds via Markovnikov addition, with the hydrogen adding to the terminal carbon and the halogen adding to the internal carbon.

| Reaction | Key Reagents | Regioselectivity | Expected Product |

|---|---|---|---|

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 2-(1,3,5-trimethylphenyl)heptan-2-one |

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | 2-(1,3,5-trimethylphenyl)heptanal |

| Hydrohalogenation | HX (e.g., HBr) | Markovnikov | 2-(2-Bromohept-1-en-1-yl)-1,3,5-trimethylbenzene |

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry Analogs)

The alkyne moiety can participate in several types of cycloaddition reactions.

Diels-Alder Reaction : Alkynes can serve as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexadiene rings. wikipedia.orgorganic-chemistry.org Generally, the reactivity of the dienophile is enhanced by electron-withdrawing groups. libretexts.org Since the 2-(hept-1-yn-1-yl) group is attached to the electron-donating mesityl ring, its reactivity as a dienophile in a normal-demand Diels-Alder reaction may be limited. However, reactions can still proceed, often requiring thermal conditions. acs.org

Azide-Alkyne Cycloaddition (Click Chemistry) : The most prominent cycloaddition for terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective pathway to 1,2,3-triazoles. The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst will exclusively yield the 1,4-disubstituted triazole isomer. acs.orgnih.govrsc.org The reaction is known for its high functional group tolerance and is generally not impeded by significant steric hindrance. organic-chemistry.orgmdpi.com

| Reaction Type | Reactant | Key Reagents/Conditions | Product Class |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | 1,3-Butadiene | Heat (Δ) | 1,4-Cyclohexadiene derivative |

| CuAAC [3+2] Cycloaddition | Benzyl Azide | Cu(I) catalyst (e.g., CuSO₄, Na-ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

Transition Metal-Catalyzed Transformations of the Alkyne

The terminal alkyne is an excellent substrate for a wide range of transition metal-catalyzed transformations, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govresearchgate.netresearchgate.net

Sonogashira Coupling : This palladium- and copper-catalyzed cross-coupling reaction is one of the most important methods for forming C(sp²)-C(sp) bonds. wikipedia.orggold-chemistry.orgorganic-chemistry.org In fact, the title compound, this compound, would itself most likely be synthesized via a Sonogashira coupling between 2-halo-1,3,5-trimethylbenzene and 1-heptyne (B1330384). libretexts.orgwashington.edu The terminal alkyne can be further functionalized using this reaction, for example, by coupling with another aryl or vinyl halide.

Other Coupling and Cyclization Reactions : The terminal alkyne can undergo a variety of other transformations. For instance, gold or silver catalysts can activate the alkyne towards intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule. nih.gov Rhodium catalysts can mediate [2+2+2] cycloadditions with other alkynes to form highly substituted benzene derivatives.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl Halide (e.g., Iodobenzene) | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Disubstituted Alkyne |

| Alkyne Metathesis | Another Alkyne | Mo or W alkylidyne catalyst | Internal Alkyne |

| [2+2+2] Cycloaddition | 2 molecules of an Alkyne (e.g., Acetylene) | Rh(I) or Co(I) catalyst | Substituted Benzene |

Radical Reactions and Polymerization Potential of this compound

The presence of a carbon-carbon triple bond in this compound suggests a susceptibility to radical-mediated transformations. Alkynyl radicals are known to be highly reactive species that can participate in various reactions, including hydrogen atom abstraction and addition to π systems. acs.org The electrophilic character of alkynyl radicals indicates they would readily react under various conditions. acs.org

Radical addition reactions to alkynes are a well-established class of transformations. For instance, the addition of a bromine radical to an alkyne proceeds via a radical chain mechanism, leading to the formation of an alkenyl radical intermediate. acs.org In the case of this compound, a radical species (R•) could add to either carbon of the triple bond. The regioselectivity of this addition would be influenced by both steric and electronic factors. The bulky mesityl group would likely direct the incoming radical to the less sterically encumbered carbon of the alkyne.

The polymerization of alkynes can lead to the formation of conjugated polymers with interesting optical and electronic properties. However, the polymerization of sterically hindered aryl alkynes can be challenging. The bulky mesityl group in this compound is expected to significantly hinder the approach of the monomer to the growing polymer chain, potentially leading to low molecular weight polymers or inhibiting polymerization altogether. The polymerization of norbornene derivatives has shown that bulky substituents can dramatically decrease the rate of polymerization. researchgate.net While this is a different monomer system, the principle of steric hindrance impacting polymerizability is broadly applicable.

Despite the steric hindrance, polymerization could potentially be achieved using specific catalysts that are less sensitive to steric bulk or by employing polymerization techniques that can overcome these limitations. For example, palladium-catalyzed carbene coupling polymerization has been used for the synthesis of poly(arylene vinylene)s, demonstrating a method for polymerizing sterically demanding monomers. researchgate.net

| Reaction Type | Potential Outcome for this compound | Key Influencing Factors |

| Radical Addition | Formation of vinyl radical intermediates, leading to functionalized alkenes. | Steric hindrance from the mesityl group, nature of the attacking radical. |

| Polymerization | Potentially low molecular weight polymers or oligomers. | Steric hindrance, choice of catalyst and polymerization method. |

Influence of the Alkynyl Group on Aromatic System Reactivity in this compound

The hept-1-yn-1-yl substituent is expected to influence the reactivity of the 1,3,5-trimethylbenzene (mesitylene) ring through a combination of inductive and resonance effects. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2-hybridized carbons, leading to an electron-withdrawing inductive effect (-I) on the aromatic ring. This effect would tend to deactivate the ring towards electrophilic aromatic substitution.

Conversely, the π-system of the alkyne can interact with the π-system of the aromatic ring, potentially leading to a resonance effect. This interaction can be complex and may either be electron-donating or electron-withdrawing depending on the nature of the reaction. In the context of metal-arene complexes, the electron-donating methyl groups on the mesitylene ring increase the electron density of the π-system, leading to stronger bonding with electron-deficient metals. reddit.com The presence of the alkynyl group, with its electron-withdrawing inductive effect, would modulate this electron density.

| Electronic Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | The sp-hybridized carbons of the alkyne are more electronegative, pulling electron density away from the ring. | Deactivation towards electrophilic attack. |

| Resonance Effect | The π-system of the alkyne can conjugate with the aromatic π-system. | Can be either electron-donating or -withdrawing, depending on the specific reaction and intermediates involved. |

Mechanistic Elucidation of Key Transformations of this compound

The mechanistic pathways of reactions involving this compound are dictated by the inherent reactivity of the alkyne and the influence of the bulky mesityl group.

Electrophilic Addition to the Alkyne: The reaction of an electrophile (E+) with the alkyne would likely proceed through a vinyl cation intermediate. The initial attack of the electrophile on the triple bond would be regioselective, with the formation of the more stable carbocation. The bulky mesityl group would sterically hinder the approach of the electrophile to the adjacent alkyne carbon. The mechanism is analogous to the electrophilic addition of HX to alkynes, which proceeds through a vinyl cation. libretexts.org

Hydroboration: The hydroboration of internal alkynes can lead to the formation of vinylboranes. With a bulky borane, the reaction with this compound would likely involve the attack of the borane on the less sterically hindered carbon of the alkyne. Recent studies on the hydroboration of internal alkynes with a bulky borane have shown the intermediacy of a boravinylidene species. acs.org

Metal-Catalyzed Cyclotrimerization: In the presence of suitable transition metal catalysts, alkynes can undergo cyclotrimerization to form benzene derivatives. For an unsymmetrical internal alkyne like this compound, this reaction could lead to a mixture of regioisomeric hexa-substituted benzene derivatives. The mechanism of olefin and alkyne trimerization with chromium catalysts has been shown to involve metallacyclic intermediates. nih.gov The steric bulk of the mesityl group would play a crucial role in directing the regioselectivity of the cyclization.

A summary of potential mechanistic pathways is presented in the table below.

| Transformation | Proposed Intermediate | Key Mechanistic Steps |

| Electrophilic Addition | Vinyl Cation | Initial electrophilic attack on the alkyne π-bond, formation of a carbocation, followed by nucleophilic attack. |

| Hydroboration | Boravinylidene | Nucleophilic attack of the alkyne π-bond on the borane, rearrangement to a boravinylidene, followed by a 1,2-hydride shift. |

| Metal-Catalyzed Cyclotrimerization | Metallacyclopentadiene | Oxidative coupling of two alkyne molecules to the metal center, insertion of a third alkyne molecule, and reductive elimination to form the aromatic ring. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Hept 1 Yn 1 Yl 1,3,5 Trimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the aromatic, benzylic, and aliphatic protons. The protons on the trimethylbenzene ring are chemically equivalent due to symmetry and would appear as a single sharp peak. docbrown.info The chemical shift of aromatic protons is typically in the range of 6.5-8.0 ppm. libretexts.org The nine protons of the three methyl groups on the benzene (B151609) ring are also equivalent and would present as a singlet, likely around 2.3 ppm, similar to mesitylene (B46885). wikipedia.orgquora.com The protons on the heptynyl chain will exhibit characteristic splitting patterns based on their neighboring protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The symmetry of the 1,3,5-trimethylbenzene moiety simplifies its carbon spectrum into three distinct signals: one for the methyl carbons, one for the aromatic carbons bearing the methyl groups, and one for the aromatic carbons between the methyl groups. docbrown.info The carbons of the heptynyl chain will have chemical shifts characteristic of their hybridization and position relative to the triple bond and the aromatic ring. The sp-hybridized carbons of the internal alkyne typically resonate in the range of 80-100 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons, such as the aromatic carbons attached to the heptynyl group and the other substituted aromatic carbons, would be absent.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons. For the heptynyl chain, correlations would be observed between the protons of adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the heptynyl chain and the trimethylbenzene ring, by observing a correlation between the benzylic-like protons on the carbon adjacent to the alkyne and the aromatic carbons.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.8 | s | 2H |

| -CH₂- (propargylic) | ~2.4 | t | 2H |

| Aromatic-CH₃ | ~2.3 | s | 9H |

| -CH₂- | ~1.6 | m | 2H |

| -CH₂- | ~1.4 | m | 2H |

| Terminal -CH₃ | ~0.9 | t | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | 138-140 |

| Aromatic C-H | ~128 |

| Aromatic C (alkyne-substituted) | ~123 |

| Alkyne C | 80-95 |

| Alkyne C | 80-95 |

| -CH₂- (propargylic) | ~20 |

| -CH₂- | ~31 |

| -CH₂- | ~22 |

| Aromatic -CH₃ | ~21 |

| Terminal -CH₃ | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. A key feature would be the C≡C triple bond stretch of the internal alkyne, which typically appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com The intensity of this band is often weak for internal alkynes due to the symmetry around the triple bond. youtube.comquimicaorganica.orgjove.com

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For symmetrical or near-symmetrical internal alkynes, the C≡C stretching vibration can be more intense in the Raman spectrum compared to the IR spectrum. This would be a useful technique to confirm the presence of the internal alkyne functionality.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C≡C Stretch (Internal Alkyne) | 2100-2260 (weak) | 2100-2260 (stronger) |

| Aromatic C=C Stretch | 1600 & 1450 | 1600 & 1450 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique, and for a nonpolar compound like this compound, it might be challenging to achieve efficient ionization. Derivatization may be necessary to improve ionization efficiency. chemrxiv.org If successful, it would primarily show the molecular ion peak [M]⁺ or [M+H]⁺.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a more suitable technique for a volatile, nonpolar compound. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then generate a mass spectrum. The electron ionization (EI) would lead to fragmentation, providing valuable structural information.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₆H₂₂).

Fragmentation Pattern: In an EI mass spectrum, the molecular ion peak would be expected. Common fragmentation pathways would include cleavage of the propargylic C-C bond, leading to a stable benzylic-like carbocation. Another likely fragmentation would be the loss of alkyl radicals from the heptynyl chain.

Predicted Mass Spectrometry Data:

| Technique | Expected m/z values | Interpretation |

| HRMS | 214.1722 (calculated for C₁₆H₂₂) | Molecular Ion |

| GC-MS (EI) | 214 | Molecular Ion (M⁺) |

| 199 | [M - CH₃]⁺ | |

| 185 | [M - C₂H₅]⁺ | |

| 171 | [M - C₃H₇]⁺ | |

| 157 | [M - C₄H₉]⁺ | |

| 145 | [C₁₁H₁₃]⁺ (Benzylic-like cation) |

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction might require low-temperature crystallization techniques. If a suitable crystal were obtained, the analysis would confirm the connectivity of the atoms and provide precise measurements of the geometry of the alkyne and the aromatic ring. While crystal structures of some alkynyl-substituted aromatic compounds have been reported, no specific data for the title compound is available. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be an excellent method for purity analysis. A nonpolar stationary phase column would be suitable for this nonpolar compound. researchgate.netnih.gov The retention time would be dependent on the boiling point and the interactions with the stationary phase. The presence of a single sharp peak would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. For this nonpolar compound, reversed-phase HPLC would be the method of choice, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). pharmaknowledgeforum.comsielc.comaskfilo.commoravek.com The compound would be well-retained on the column, and its retention time could be adjusted by varying the composition of the mobile phase. A UV detector would be suitable for detection due to the presence of the aromatic ring.

Computational Chemistry and Theoretical Investigations of 2 Hept 1 Yn 1 Yl 1,3,5 Trimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene

Density Functional Theory (DFT) serves as a powerful tool for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine its optimized molecular geometry and electronic structure. acs.orgresearchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. The resulting optimized structure provides a foundational understanding of the molecule's shape and steric properties. Key structural parameters of interest include the lengths of the carbon-carbon triple bond of the heptynyl group and the bonds connecting this group to the trimethylbenzene ring. The planarity of the aromatic ring and the orientation of the alkyl chain are also critical aspects revealed by geometry optimization.

The electronic structure, elucidated through DFT, offers a map of the electron distribution within the molecule. This includes the calculation of molecular orbital energies and the visualization of electron density surfaces. The presence of the electron-rich trimethylbenzene ring and the π-system of the alkyne moiety are expected to be prominent features of the electronic landscape.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| C(ring)-C(alkyne) Bond Length | ~1.43 Å |

| Average C-C Bond Length (ring) | ~1.40 Å |

| C-H Bond Length (ring) | ~1.08 Å |

| C-H Bond Length (methyl) | ~1.09 Å |

| C-C-C Angle (alkyne-ring) | ~178° |

Note: The data in this table is illustrative and based on typical values for similar compounds, pending specific computational studies on this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry. Specific vibrational modes corresponding to the C≡C triple bond stretch, aromatic C-H stretches, and methyl group vibrations can be predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to anticipate the appearance of its NMR spectra. The unique chemical environments of the protons and carbons in the trimethylbenzene ring and the heptynyl chain would lead to a distinct pattern of signals.

UV-Vis spectra predictions involve the calculation of electronic transition energies. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the molecule's response to ultraviolet and visible light.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethylbenzene ring, while the LUMO may have significant contributions from the π* orbitals of the alkyne and the aromatic ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative framework for predicting how the molecule will interact with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Descriptor | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity (χ) | 3.65 eV |

Note: These values are hypothetical and serve as examples of what would be determined from a specific DFT calculation.

Reaction Mechanism Elucidation through Transition State Calculations for Transformations of this compound

Theoretical calculations can be used to explore the potential reaction pathways for the transformation of this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. Transition state theory allows for the calculation of activation energies, which are critical for determining reaction rates. rsc.org

For instance, the mechanism of electrophilic addition to the alkyne bond could be investigated. Calculations would aim to locate the transition state structure for the addition of an electrophile and determine the energetic barrier for this process. Such studies can provide detailed insights into the step-by-step process of a chemical reaction at the molecular level. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for single-molecule properties, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. mdpi.comresearchgate.net For this compound, MD simulations can reveal the flexibility of the heptyl chain and its preferred orientations relative to the aromatic ring. acs.orgifnamemain.com

MD simulations can also be used to study the aggregation behavior of this molecule in different solvents or in the solid state. nih.gov By simulating a system containing multiple molecules, one can observe how they interact with each other through forces such as van der Waals interactions and π-π stacking of the aromatic rings. This is particularly relevant for understanding the bulk properties of the substance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkynyl Arenes (if applicable to theoretical frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.gov While developing a QSAR model requires a dataset of multiple compounds with measured activities, the theoretical descriptors calculated for this compound could be used within a pre-existing QSAR model for alkynyl arenes.

For example, if a QSAR model has been developed that predicts the toxicity of alkynyl arenes based on descriptors like the HOMO-LUMO gap, hydrophobicity (logP), and molecular weight, the calculated values for this compound could be used to estimate its potential toxicity. This application of theoretical calculations bridges the gap between molecular structure and macroscopic properties.

Exploration of Advanced Applications and Derivatives of 2 Hept 1 Yn 1 Yl 1,3,5 Trimethylbenzene in Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

The alkyne moiety in 2-(hept-1-yn-1-yl)-1,3,5-trimethylbenzene is a versatile functional group for the construction of more elaborate molecular frameworks. Its utility as a precursor in the synthesis of complex molecules can be envisioned through several established synthetic transformations for terminal and internal alkynes. The steric hindrance provided by the flanking methyl groups on the mesitylene (B46885) ring can impart high regioselectivity in certain reactions.

Key synthetic applications include:

Cross-Coupling Reactions: The carbon-carbon triple bond can readily participate in fundamental cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings. These reactions would allow for the facile introduction of various aryl, vinyl, or alkyl substituents, leading to a diverse array of complex molecular structures. The bulky mesityl group can influence the efficiency and selectivity of these transformations.

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions. This provides a straightforward route to constructing cyclic and heterocyclic systems. For instance, reaction with azides would yield triazoles, while reaction with dienes would produce substituted cyclohexadiene derivatives.

Hydrofunctionalization Reactions: The addition of various reagents across the alkyne bond, including hydroboration-oxidation, hydrohalogenation, and hydrosilylation, can generate a range of functionalized vinyl derivatives with controlled stereochemistry. For example, hydroboration-oxidation would lead to the corresponding ketone, which could serve as a handle for further functionalization.

A summary of potential synthetic transformations is presented in Table 1.

| Reaction Type | Reagents/Catalyst | Potential Product Class | Significance |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst | Diaryl alkynes | Extension of conjugation, synthesis of molecular wires |

| Click Chemistry (CuAAC) | Organic azide (B81097), Cu(I) catalyst | 1,2,3-Triazoles | Bioorthogonal chemistry, synthesis of functional polymers |

| Hydroacylation | Aldehyde, Rh(I) catalyst | α,β-Unsaturated ketones | Synthesis of complex carbonyl compounds |

| Alkyne Metathesis | Schrock or Grubbs-type catalysts | Symmetrical and unsymmetrical internal alkynes | Access to novel alkyne architectures |

Table 1: Potential Synthetic Transformations of this compound

Applications in the Development of Novel Organic Materials

The rigid, linear structure of the alkyne coupled with the aromatic nature of the mesityl group makes this compound an attractive building block for novel organic materials, particularly conjugated polymers and functionalized frameworks.

Conjugated Polymers: Polymerization of the alkyne moiety, potentially through methods like alkyne metathesis or oxidative coupling, could lead to the formation of conjugated polymers. The bulky mesityl groups would likely prevent close packing of the polymer chains, potentially enhancing solubility and influencing the material's photophysical properties. The heptyl chain would further contribute to solubility and processability. Such polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The distinct structural features of this compound lend themselves to applications in supramolecular chemistry, where non-covalent interactions are used to construct larger, organized structures.

Host-Guest Chemistry: The mesitylene ring can participate in π-π stacking interactions, while the alkyne can act as a hydrogen bond acceptor. These interactions can be exploited in the design of host molecules for the recognition of specific guest species.

Self-Assembly: On surfaces or in solution, molecules of this compound could self-assemble into ordered structures. The balance between the π-π interactions of the aromatic rings and the van der Waals interactions of the heptyl chains would dictate the nature of the assembled architecture. Such self-assembled monolayers could have applications in nanotechnology and surface patterning. The 1,3,5-trimethylbenzene scaffold is known to preorganize binding elements for enhanced molecular recognition. nih.gov

Functionalization for Advanced Catalytic Systems

Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The steric bulk of the mesityl group is a well-established feature in ligand design, often leading to enhanced catalytic activity and selectivity.

Ligand Synthesis: The alkyne can be functionalized to introduce coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. For example, a "click" reaction with an azido-functionalized phosphine (B1218219) would yield a triazole-phosphine ligand.

Catalytic Applications: The resulting ligands could be used in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The bulky mesityl group could create a specific steric environment around the metal center, influencing the substrate scope and stereoselectivity of the reaction. Alkyne-functionalized metallocene complexes have been synthesized and used in catalytic ethylene (B1197577) polymerization. researchgate.net

Conceptual Development of Smart Materials or Sensors Derived from this compound

"Smart" materials are designed to respond to external stimuli, and the unique electronic and structural properties of this compound could be harnessed for such purposes.

Chemosensors: By incorporating this molecule into a larger system, such as a polymer or a self-assembled monolayer, it could be used to detect the presence of specific analytes. For example, the interaction of an analyte with the alkyne or the aromatic ring could lead to a change in the material's fluorescence or conductivity, providing a detectable signal.

Stimuli-Responsive Materials: The alkyne functionality could be used as a trigger for a chemical transformation in response to a stimulus like light, heat, or a chemical reagent. This could lead to changes in the material's properties, such as its shape, color, or solubility. The development of smart materials from stimuli-responsive molecular entities is a rapidly growing field. kaust.edu.sa

A conceptual overview of potential smart material applications is provided in Table 2.

| Stimulus | Responsive Element | Potential Application | Underlying Principle |

| Analyte Binding | Alkyne or Aromatic Ring | Chemosensor | Change in fluorescence or conductivity upon binding |

| Light | Alkyne Bond | Photopatterning | Light-induced polymerization or cleavage of the alkyne |

| pH Change | Functionalized Derivative | Drug Delivery | pH-triggered release of a payload from a carrier molecule |

| Temperature | Polymer Assembly | Thermosensitive Material | Temperature-dependent phase transition of a polymer incorporating the molecule |

Table 2: Conceptual Smart Materials and Sensors

Future Research Directions and Unexplored Avenues for 2 Hept 1 Yn 1 Yl 1,3,5 Trimethylbenzene

Novel Catalytic Transformations and Sustainable Synthetic Pathways

The development of new catalytic methods for the transformation of internal alkynes is a vibrant area of research. rsc.org Future work on 2-(hept-1-yn-1-yl)-1,3,5-trimethylbenzene could focus on several key areas:

Regio- and Stereoselective Functionalization: A primary challenge in the chemistry of unsymmetrical internal alkynes is controlling the regioselectivity of addition reactions. acs.org Research into novel catalyst systems, perhaps employing directing groups or exploiting the steric bulk of the mesityl group, could lead to highly selective transformations. acs.org The development of catalytic systems that can achieve syn- or anti-selective additions to the alkyne would provide access to a diverse range of stereochemically defined alkenes. acs.org

Radical Transformations: The exploration of radical-mediated reactions offers a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net Future studies could investigate the use of visible-light photoredox catalysis or electrocatalysis to generate radical intermediates from this compound, enabling novel cyclization and addition reactions. rsc.orgresearchgate.net

Copper-Catalyzed Reactions: Copper catalysis has shown broad utility in alkyne functionalization. nih.gov Investigating copper-carbene mediated transformations could unlock new synthetic pathways, such as the synthesis of complex cyclopropenes or cross-coupling reactions. nih.gov

A comparative overview of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Transformation | Key Research Goal |

| Directed Catalysis | Hydroarylation, Hydroamination | High regioselectivity control |

| Photoredox Catalysis | Radical cyclization, Difunctionalization | Mild reaction conditions, novel bond formations |

| Copper Catalysis | Carbene/alkyne metathesis, Alkynylation | Access to strained rings and complex products |

Investigation of Advanced Materials Applications and Functionalization

The aromatic and alkynyl components of this compound make it an attractive candidate for the development of advanced materials. openaccesspub.orglongdom.org

Polymer Synthesis: The alkyne functionality can be a key monomer in polymerization reactions. Research could explore its use in the synthesis of novel polymers with tailored thermal and mechanical properties. openaccesspub.orglongdom.org The rigid structure of the mesityl group could impart desirable characteristics to the resulting polymer chains.

Functional Materials: Arylalkynes are precursors to a variety of functional organic materials. innovations-report.comsciencedaily.comasianscientist.com Future work could focus on converting this compound into derivatives suitable for applications in molecular electronics, nanotechnology, or bio-imaging. innovations-report.comsciencedaily.com For instance, controlled functionalization of the benzene (B151609) ring could lead to materials with interesting photophysical properties. innovations-report.comasianscientist.com

Surface Modification: The reactivity of the alkyne group could be harnessed for the functionalization of surfaces, such as carbon nanotubes. mdpi.comresearchgate.net This could lead to new composite materials with enhanced properties.

Deeper Computational and Theoretical Insights into its Reactivity Landscape

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. researchgate.netscirp.org For this compound, theoretical studies could provide crucial insights:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the mechanisms of various catalytic transformations. marmara.edu.tr This can help in understanding the factors that govern regioselectivity and stereoselectivity, aiding in the rational design of new catalysts. marmara.edu.tr

Prediction of Reactivity: Computational models can predict the reactivity of different sites within the molecule, guiding experimental design. researchgate.netscirp.org For example, calculations could predict the relative ease of electrophilic versus nucleophilic attack on the alkyne.

In Silico Design of Derivatives: Theoretical screening of potential derivatives of this compound could identify candidates with desirable electronic or optical properties for materials applications.

Integration into Interdisciplinary Research Areas and Emerging Technologies

The unique structure of this compound makes it a candidate for exploration in various interdisciplinary fields. youtube.com

Medicinal Chemistry: While outside the direct scope of this analysis, the core structure could serve as a scaffold for the development of new bioactive molecules. The lipophilic nature of the heptyl and mesityl groups combined with the reactive alkyne handle could be of interest in drug discovery programs.

Chemical Biology: Arylalkynes have been used as probes in chemical biology, for example, in "click" reactions for labeling biomolecules. nih.gov Future research could explore the utility of this compound or its derivatives in bioorthogonal chemistry.

Supramolecular Chemistry: The rigid, well-defined structure of this compound could be exploited in the design of novel host-guest systems or self-assembling materials.

Green Chemistry Approaches for its Synthesis and Chemical Transformations

Adopting the principles of green chemistry is crucial for the sustainable development of new chemical processes. pnas.org

Atom-Economic Reactions: Future synthetic strategies should prioritize atom economy, minimizing waste. pnas.org This includes exploring addition reactions and isomerizations that incorporate all atoms of the reactants into the final product. pnas.org

Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts for the synthesis and transformation of this compound would be a significant step towards greener processes. nih.govmdpi.com This could include metal-organic frameworks (MOFs) or polymer-supported catalysts. nih.govmdpi.com

Alternative Reaction Media and Energy Sources: Research should focus on the use of environmentally benign solvents, or even solvent-free conditions. nih.gov Furthermore, the use of alternative energy sources like visible light in photocatalysis can lead to milder and more sustainable reaction conditions. nih.govrsc.org

The table below summarizes key green chemistry principles and their potential application to the chemistry of this compound.

| Green Chemistry Principle | Application to this compound |

| Atom Economy | Prioritizing addition and isomerization reactions over substitution reactions. pnas.org |

| Use of Catalysis | Employing recyclable heterogeneous catalysts to minimize waste and improve efficiency. nih.govmdpi.com |

| Benign Solvents | Exploring reactions in water, ionic liquids, or under solvent-free conditions. nih.gov |

| Energy Efficiency | Utilizing photocatalysis or microwave irradiation to reduce energy consumption. nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.